Toborinone
Overview
Description
Toborinone is a novel inotropic agent developed by Otsuka Pharmaceutical Co., Ltd. It is known for its moderate coronary vasodilatory action without direct chronotropic effects. This compound has been investigated for its potential in treating cardiac failure and has shown promising results in clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Toborinone, with the chemical formula C21H24N2O5, can be synthesized through multiple routes. One common method involves the reaction of 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinone with 3,4-dimethoxybenzaldehyde under reductive alkylation conditions . Another method includes the ring opening of an epoxide intermediate with 3,4-dimethoxybenzylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, ensuring high purity and yield. The process is optimized for scalability and cost-effectiveness, adhering to stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: Toborinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, including glucuronic acid and sulfate conjugates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions, particularly involving its quinolinone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various conjugates and derivatives, such as glucuronides, sulfates, and cysteine conjugates .
Scientific Research Applications
Toborinone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study inotropic agents and their chemical properties.
Biology: this compound’s effects on cellular pathways and its metabolism are of significant interest.
Industry: this compound’s synthesis and production methods are studied for optimization and scalability.
Mechanism of Action
Toborinone exerts its effects by inhibiting phosphodiesterase III, leading to increased cyclic adenosine monophosphate levels in cardiac cells. This results in enhanced myocardial contractility and vasodilation. The compound does not stimulate the myocardium directly, making it a safer option for patients with cardiac failure .
Comparison with Similar Compounds
Olprinone: Another phosphodiesterase III inhibitor with similar inotropic effects.
Milrinone: A well-known inotropic agent used in the treatment of heart failure.
Enoximone: Another compound in the same class with comparable effects.
Uniqueness of Toborinone: this compound stands out due to its moderate coronary vasodilatory action without direct chronotropic effects, making it a unique and potentially safer option for treating cardiac failure .
Properties
IUPAC Name |
6-[3-[(3,4-dimethoxyphenyl)methylamino]-2-hydroxypropoxy]-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-19-7-3-14(9-20(19)27-2)11-22-12-16(24)13-28-17-5-6-18-15(10-17)4-8-21(25)23-18/h3-10,16,22,24H,11-13H2,1-2H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKYPZBCMBEEGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC(COC2=CC3=C(C=C2)NC(=O)C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048813 | |
Record name | Toborinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143343-83-3 | |
Record name | Toborinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143343-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Toborinone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143343833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toborinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOBORINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1N0YXM99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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